molecular formula C6H12KO9P B11764249 potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

Cat. No.: B11764249
M. Wt: 298.23 g/mol
InChI Key: LCQRPBIBCYXEKR-BMZZJELJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a phosphorylated carbohydrate derivative. Its structure consists of a β-D-glucopyranose ring (a six-membered oxane ring with hydroxyl groups at positions 3, 4, 5, and 6) linked to a phosphate group via a methylene bridge at the C2 position. The phosphate group is partially neutralized by potassium ions, forming a monopotassium salt. This compound is structurally and functionally related to glucose 6-phosphate (G6P), a central metabolite in glycolysis and gluconeogenesis .

Properties

Molecular Formula

C6H12KO9P

Molecular Weight

298.23 g/mol

IUPAC Name

potassium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

LCQRPBIBCYXEKR-BMZZJELJSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)[O-].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of a sugar molecule followed by the introduction of a potassium ion. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted side reactions. The protected sugar is then reacted with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions to introduce the phosphate group. Finally, the protecting groups are removed, and the compound is neutralized with potassium hydroxide (KOH) to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the phosphate group or the sugar moiety.

    Substitution: The hydroxyl groups on the sugar molecule can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce dephosphorylated sugars.

Scientific Research Applications

Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Likely C₆H₁₁O₉PK (based on glucose 6-phosphate’s formula, C₆H₁₃O₉P, with substitution of one H⁺ by K⁺).
  • Molecular Weight : Estimated ~260 g/mol (similar to β-D-glucose 6-phosphate’s 260.135 g/mol, adjusted for potassium counterion) .
  • Function : Serves as a phosphorylated sugar intermediate in metabolic pathways, facilitating energy production and biosynthetic processes.

Comparison with Similar Compounds

The compound is compared below with structurally analogous phosphorylated carbohydrates and derivatives, emphasizing differences in stereochemistry, functional groups, and biological roles.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Role/Applications Reference
Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate C₆H₁₁O₉PK (estimated) ~260 β-D-glucopyranose ring, C2-linked phosphate, K⁺ counterion Metabolic intermediate in glycolysis
β-D-Glucose 6-phosphate C₆H₁₃O₉P 260.135 Glucose phosphorylated at C6, free anomeric hydroxyl Glycolysis, pentose phosphate pathway
[(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate C₁₂H₂₃O₁₄P 422.28 Disaccharide derivative with branched phosphate group Probable substrate for glycosylation enzymes
D-Allose 6-phosphate C₆H₁₃O₉P 260.135 C3 epimer of glucose 6-phosphate (different stereochemistry) Rare sugar metabolism, bacterial pathways
Potassium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate dihydrate C₆H₁₅K₂O₁₁P 372.35 α-D-glucose 1-phosphate analog with dihydrate stabilization Glycogen synthesis, bacterial cell wall metabolism

Stereochemical and Functional Differences

Phosphorylation Position: The target compound is phosphorylated at the C2 position of the glucopyranose ring, unlike glucose 6-phosphate (C6) or glucose 1-phosphate (C1). This alters its metabolic fate, as phosphorylation at C2 is rare in central carbon metabolism . D-Allose 6-phosphate shares the C6 phosphorylation site with glucose 6-phosphate but differs in stereochemistry at C3, limiting its role to specialized pathways .

Counterion Effects :

  • The potassium counterion enhances solubility in aqueous environments compared to free acid forms (e.g., β-D-glucose 6-phosphate). Sodium or magnesium salts of similar compounds are also common in biological systems .

Physicochemical Properties

  • Hydrophilicity : All compounds exhibit high hydrophilicity (LogP ≤ -4.2) due to hydroxyl and phosphate groups, but potassium salts (e.g., target compound) have enhanced water solubility compared to free acids .
  • Stability : Phosphate esters are pH-sensitive and prone to hydrolysis under acidic or alkaline conditions. The potassium salt form may offer improved stability in neutral buffers .

Biological Activity

Potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a phosphorylated carbohydrate that exhibits significant biological activity due to its unique structural features. This compound is characterized by a sugar-like backbone linked to a phosphate group, making it an important player in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂KO₉P, with a molecular weight of 298.23 g/mol. The presence of multiple hydroxyl groups enhances its hydrophilicity and reactivity in biological systems.

Key Structural Features:

  • Sugar Backbone: The compound contains a tetrahydroxy sugar moiety that contributes to its biological interactions.
  • Phosphate Group: The phosphate moiety plays a critical role in energy transfer and signaling within cells.

Biological Activity

The biological activity of this compound can be attributed to its ability to participate in several biochemical processes:

  • Energy Metabolism: Similar to other phosphorylated sugars like glucose-6-phosphate, this compound may play a role in energy metabolism by participating in glycolysis and other metabolic pathways.
  • Signal Transduction: The phosphate group can act as a signaling molecule, influencing various cellular processes such as growth and differentiation.

Interaction Studies

Research has shown that this compound interacts with various enzymes and proteins involved in metabolic pathways. These interactions can lead to modulation of enzyme activity and influence metabolic flux.

Case Studies and Research Findings

  • Metabolic Pathway Analysis: Studies indicate that this compound can be utilized as a substrate for specific kinases involved in carbohydrate metabolism. For instance, it may serve as a substrate for hexokinase or phosphofructokinase.
  • Cellular Uptake Mechanisms: Research has explored the mechanisms through which this compound is taken up by cells. It is hypothesized that specific transporters facilitate its entry into cells due to its structural similarity to glucose derivatives.
  • Therapeutic Potential: Preliminary studies suggest potential therapeutic applications in metabolic disorders where carbohydrate metabolism is disrupted. Further investigations are needed to evaluate its efficacy in clinical settings.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameStructureUnique Features
Monopotassium PhosphateKH₂PO₄Used primarily as a fertilizer; single potassium ion.
Dipotassium PhosphateK₂HPO₄Widely used as a buffering agent; two potassium ions.
Adenosine TriphosphateC₁₀H₁₄N₅O₁₃P₃Crucial for energy transfer; contains ribose sugar.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.